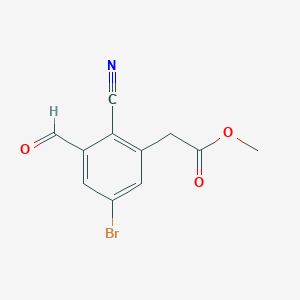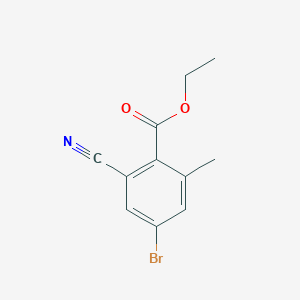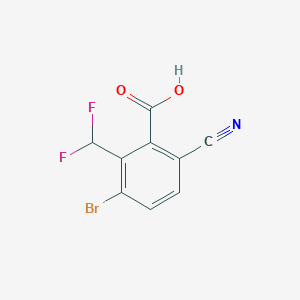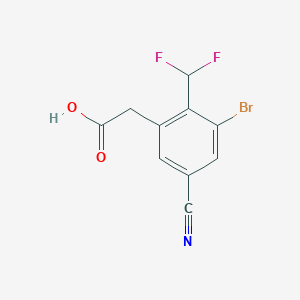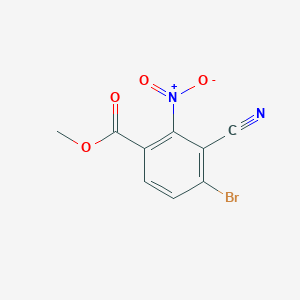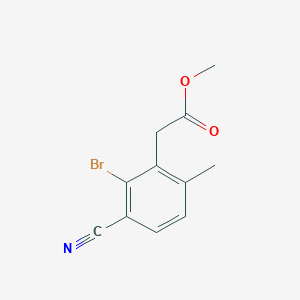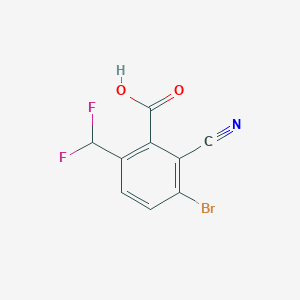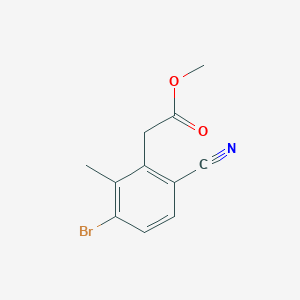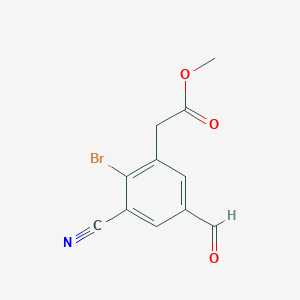
Methyl 2-bromo-3-cyano-5-formylphenylacetate
Vue d'ensemble
Description
Methyl 2-bromo-3-cyano-5-formylphenylacetate, also known as MBFC, is a synthetic organic compound that has been used in a variety of scientific research experiments for its unique properties. MBFC has been found to have a wide range of biochemical and physiological effects, and is used in many laboratory experiments due to its ability to be synthesized easily and its wide range of applications.
Applications De Recherche Scientifique
Methyl 2-bromo-3-cyano-5-formylphenylacetate has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, a catalyst for various reactions, and a fluorescent dye for imaging and detection of various molecules. It has also been used in studies to investigate the effects of various drugs on cells, as well as to study the effects of various environmental pollutants on biological systems.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3-cyano-5-formylphenylacetate is not fully understood, but it is believed to involve the formation of a covalent bond between the bromine atom and the carbon atom of the cyano group. This bond is believed to destabilize the molecule and increase its reactivity, allowing it to interact with other molecules and cause various biochemical and physiological effects.
Biochemical and Physiological Effects
Methyl 2-bromo-3-cyano-5-formylphenylacetate has been found to have a wide range of biochemical and physiological effects, including the inhibition of protein synthesis, the stimulation of cell growth, and the inhibition of cell death. It has also been found to have anti-inflammatory and anti-cancer effects, as well as to have an effect on the metabolism of carbohydrates, proteins, and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Methyl 2-bromo-3-cyano-5-formylphenylacetate is its ability to be synthesized easily and its wide range of applications. However, it has some limitations for lab experiments, including its limited solubility in water and its tendency to form dimers, which can interfere with experiments. Additionally, Methyl 2-bromo-3-cyano-5-formylphenylacetate is a hazardous material and must be handled with caution.
Orientations Futures
There are a number of potential future directions for Methyl 2-bromo-3-cyano-5-formylphenylacetate research. These include further exploration of its mechanism of action and its biochemical and physiological effects, as well as the development of new synthesis methods and applications. Additionally, research could be conducted to investigate the potential therapeutic uses of Methyl 2-bromo-3-cyano-5-formylphenylacetate, such as its potential use in cancer therapy and drug development. Finally, research could be conducted to investigate the potential environmental effects of Methyl 2-bromo-3-cyano-5-formylphenylacetate and its potential use as a pollutant remover.
Propriétés
IUPAC Name |
methyl 2-(2-bromo-3-cyano-5-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-10(15)4-8-2-7(6-14)3-9(5-13)11(8)12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHMLDCQKWUROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C=O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-5-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride](/img/structure/B1417061.png)
